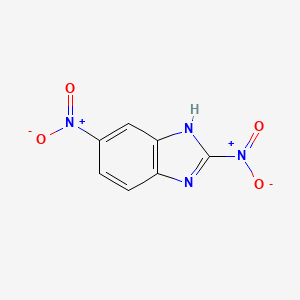

2,5-Dinitrobenzimidazole

Descripción general

Descripción

2,5-Dinitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. The presence of nitro groups at the 2 and 5 positions of the benzimidazole ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrobenzimidazole typically involves the nitration of benzimidazole derivatives. One common method includes the nitration of 2-nitro-5-substituted anilines followed by a reductive cyclization reaction using stannous chloride dihydrate as a catalyst . Another approach involves the nitration of o-phenylenediamine, followed by amino protection, nitration, and deprotection steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Reduction Reactions

Nitro groups in benzimidazole derivatives are typically reduced to amino groups under catalytic hydrogenation or chemical reduction conditions. For example:

-

5-Nitrobenzimidazole undergoes reduction with hydrogen gas (H₂) over a palladium catalyst to yield 5-aminobenzimidazole .

-

Electrochemical reduction of 2-(x-nitrophenyl)-5-nitrobenzimidazoles proceeds via an ECE (Electron transfer–Chemical reaction–Electron transfer) mechanism, forming hydroxylamine intermediates .

Key Conditions:

| Reducing Agent | Catalyst/Solvent | Product |

|---|---|---|

| H₂ | Pd/C, ethanol | 5-Aminobenzimidazole |

| Sodium dithionite (Na₂S₂O₄) | Aqueous NaOH | Partially reduced intermediates |

Substitution Reactions

The nitro group in nitrobenzimidazoles facilitates nucleophilic aromatic substitution (NAS), particularly under basic conditions:

-

2-Mercapto-5-nitrobenzimidazole reacts with alkyl halides to form thioether derivatives (e.g., 2-alkylthio-5-nitrobenzimidazoles) .

-

5-Nitrobenzimidazole derivatives undergo coupling reactions with amines or thiols, replacing the nitro group with nucleophiles .

Example Reaction Pathway:

Reagents: Alkyl halides (R-X), amines, or thiols in polar aprotic solvents (e.g., DMF) .

Electrochemical Behavior

Cyclic voltammetry studies on 2-(x-nitrophenyl)-5-nitrobenzimidazoles reveal two reduction peaks:

-

First peak: Irreversible reduction of the nitro group to a hydroxylamine intermediate.

-

Second peak: Reversible reduction of the hydroxylamine to an amine .

Reduction Potentials (vs Ag/AgCl):

| Compound | E₁ (V) | E₂ (V) |

|---|---|---|

| 2-(2-Nitrophenyl)-5-nitro | -0.72 | -1.05 |

| 2-(3-Nitrophenyl)-5-nitro | -0.68 | -1.12 |

| 2-(4-Nitrophenyl)-5-nitro | -0.65 | -1.08 |

DNA Binding and Biological Interactions

Nitrobenzimidazoles interact with biological macromolecules through intercalation:

-

2-(x-Nitrophenyl)-5-nitrobenzimidazoles bind to calf thymus DNA via intercalation, with binding constants (Kₐ) ranging from to .

-

The nitro group’s position influences binding modes, as shown by molecular docking studies .

Thermodynamic Parameters for DNA Binding:

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 2-(2-Nitrophenyl)-5-nitro | -22.4 | -48.1 |

| 2-(3-Nitrophenyl)-5-nitro | -19.8 | -42.3 |

| 2-(4-Nitrophenyl)-5-nitro | -25.6 | -53.7 |

Oxidation and Stability

Nitrobenzimidazoles exhibit limited oxidation under standard conditions but degrade under strong oxidative agents:

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 2,5-dinitrobenzimidazole possess significant anticancer properties. For instance, research indicates that certain nitrophenyl derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

Table 1: Anticancer Activity of this compound Derivatives

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported that this compound derivatives exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1.27 | |

| Compound B | Escherichia coli | 1.43 | |

| Compound C | Candida albicans | 2.60 |

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Case Studies

Case Study 1: Anticancer Evaluation

A study investigated the anticancer potential of various substituted benzimidazole derivatives, including those derived from this compound. The findings revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapy drugs, indicating their potential as alternative treatments .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized benzimidazole derivatives against multiple bacterial strains. The results highlighted significant antibacterial activity, suggesting that these compounds could serve as effective agents in combating resistant bacterial infections .

Mecanismo De Acción

The mechanism of action of 2,5-Dinitrobenzimidazole and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

5,6-Dinitrobenzimidazole: Similar in structure but with nitro groups at the 5 and 6 positions.

2-Nitrobenzimidazole: Contains a single nitro group at the 2 position.

5-Nitrobenzimidazole: Contains a single nitro group at the 5 position.

Uniqueness

2,5-Dinitrobenzimidazole is unique due to the presence of two nitro groups at specific positions, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Actividad Biológica

2,5-Dinitrobenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, antioxidant, and vasorelaxant properties. The findings are supported by data tables and case studies from various research sources.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, newly synthesized compounds incorporating the benzimidazole nucleus were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using 2D and 3D cell culture assays. The results indicated that these compounds effectively inhibited cell proliferation with varying IC50 values:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| This compound | 6.26 ± 0.33 | 6.48 ± 0.11 | 20.46 ± 8.63 |

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 | 0.99 ± 0.15 |

These findings suggest that the structural modifications in benzimidazole derivatives can enhance their cytotoxic potential against cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. A review highlighted the efficacy of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from the benzimidazole structure exhibited minimum inhibitory concentration (MIC) values that were competitive with standard antibiotics:

| Compound | Target Microorganism | MIC (μg/ml) |

|---|---|---|

| Compound 1 | S. aureus | 2 |

| Compound 2 | E. coli | 25 |

| Compound 3 | C. albicans | 250 |

These results indicate that modifications to the benzimidazole core can lead to enhanced antimicrobial activity .

Antioxidant Activity

The antioxidant potential of 2-substituted-5-nitrobenzimidazoles has been evaluated through DPPH radical scavenging assays. The half-maximal inhibitory concentration (IC50) values reflect the ability of these compounds to donate electrons and neutralize free radicals:

| Compound Code | IC50 (µg/ml) |

|---|---|

| 3a | 0.997 |

| 3b | 1.953 |

| 3c | 3.90 |

The data suggests that the presence of electron-withdrawing groups like nitro enhances antioxidant activity .

Vasorelaxant Activity

The vasorelaxant effects of benzimidazole derivatives have been investigated using isolated rat aorta rings pre-contracted with phenylephrine (PhE). The results showed that certain compounds exhibited significant vasorelaxant activity:

| Compound Code | EC50 (µM) | Efficacy (%) |

|---|---|---|

| BDZ20 | 21.08 | 93.94 |

| Sodium Nitroprusside | <1 | - |

These findings imply that the vasorelaxant effects are partially endothelium-dependent, suggesting mechanisms involving nitric oxide synthase pathways .

Case Studies

Several case studies illustrate the biological activity of benzimidazole derivatives:

- Antitumor Efficacy : A study on a series of newly synthesized benzimidazole derivatives showed promising antitumor activity in vitro against various cancer cell lines.

- Antimicrobial Effects : Research demonstrated that specific benzimidazole derivatives had potent antibacterial effects against resistant strains of bacteria.

- Antioxidant Properties : A comprehensive evaluation indicated that many synthesized derivatives displayed superior antioxidant activity compared to standard antioxidants.

Propiedades

IUPAC Name |

2,6-dinitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)9-7(8-5)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAAWQYEHBOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003175 | |

| Record name | 2,6-Dinitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83167-05-9 | |

| Record name | 2,5-Dinitrobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.